Superior Bronchial Secretion Penetration on a Dose-Equivalent Basis vs. Standard Erythromycin
At 2 hours post-dose, propionyl erythromycin mercaptosuccinate (RV11) produced bronchial secretion concentrations of 0.757 μg/mL following a 500 mg oral dose (erythromycin base equivalent), compared to 1.0 μg/mL achieved by standard erythromycin only after a 1000 mg oral dose. This represents a 51.4% improvement in bronchial penetration per unit dose [REFS-1, REFS-2].
| Evidence Dimension | Bronchial secretion concentration at 2 hours post-dose, normalized to dose |
|---|---|
| Target Compound Data | 0.757 μg/mL after 500 mg oral dose (1.514 μg/mL per 1000 mg) |
| Comparator Or Baseline | Standard erythromycin base: 1.0 μg/mL after 1000 mg oral dose |
| Quantified Difference | 1.514-fold higher bronchial secretion concentration per unit dose (or a 51.4% improvement) |
| Conditions | Human patients with bronchopulmonary conditions; bronchial secretion samples collected by fibroscopy 2 hours after a single oral dose; erythromycin concentrations assayed by agar diffusion method. |
Why This Matters
Higher local antibiotic concentrations at the infection site (bronchial lumen) can enhance bacterial eradication in respiratory tract infections, particularly for pathogens with higher MICs, without requiring a higher systemic dose.
- [1] Concia, E., Marone, P., Moreo, G. C., Sardi, C., & Braschi, R. (1986). RV11 (propionyl erythromycin mercaptosuccinate) pharmacokinetics in bronchial secretions. Journal of International Medical Research, 14(3), 137-141. View Source
- [2] Bergogne-Berezin, E., Pierre, J., & Dournovo, P. (1978). The penetration of macrolides into bronchial secretions. Scandinavian Journal of Infectious Diseases, Supplementum, (14), 35-38. View Source
